![molecular formula C10H8O6S2 B1214729 Naphthalene-2,7-disulfonic acid CAS No. 92-41-1](/img/structure/B1214729.png)
Naphthalene-2,7-disulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of naphthalene derivatives like naphthalene-2,7-disulfonic acid typically involves sulfonation processes. A specific example involves the synthesis of 2-naphthalene-d7-sulfonic acid, synthesized in one step from commercially available naphthalene-d8 and sulfuric acid-d2, demonstrating the approach to modifying naphthalene through sulfonation (Sniegoski et al., 1982).
Molecular Structure Analysis
The molecular structure of this compound can be complex, as indicated by the formation of chiral supramolecular compounds comprising naphthalene-1,5-disulfonic acid and various α-amino acids. These compounds exhibit diverse structures, luminescent properties, and interactions based on substituents of α-amino acids, suggesting that the molecular structure of this compound derivatives can significantly influence their chemical behavior and properties (Li et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving naphthalene sulfonic acids, including this compound, often entail their use as intermediates in the synthesis of various compounds. For instance, the treatment of wastewater containing naphthalene sulfonic acid by persulfate oxidation demonstrates the reactivity and potential for environmental remediation of these compounds (Zhang et al., 2020).
Physical Properties Analysis
The synthesis and characterization of sulfonated naphthalenic polyimides based on naphthalene derivatives show that these compounds possess unique physical properties, such as solubility, thermal stability, and proton conductivity, which are crucial for applications like fuel cells (Chhabra & Choudhary, 2009).
Chemical Properties Analysis
The chemical properties of naphthalene sulfonic acids, including their sulfonation reactions, are highlighted in studies showing the mono- and di-sulfonation reactions of alkanonaphthalenes with sulfur trioxide. These reactions provide insights into the reactivity and chemical behavior of this compound and related compounds (Wit et al., 1985).
Scientific Research Applications
Tracers in Geothermal Reservoirs
Naphthalene-2,7-disulfonic acid (2,7-NDS) and similar compounds have been tested for use as tracers in geothermal reservoirs. These compounds, including 2,7-NDS, have shown suitability for use in high-temperature environments up to 350 °C. Their thermal decay kinetics were studied in simulated hydrothermal environments, and methods were developed for their chemical analysis. The compounds have successfully undergone field testing in various global locations, proving their utility in geothermal applications (Rose, Benoit, & Kilbourn, 2001).
Wastewater Treatment
2,7-NDS, as a derivative of naphthalene, is present in wastewater from various industrial processes. Studies have explored the treatment of such wastewater using methods like ferrous ion-peroxide oxidation combined with coagulation. This approach has shown significant chemical oxygen demand (COD) removal and has improved the biodegradability of the residue, demonstrating the potential of these methods in treating naphthalene derivative-rich wastewaters (Zhu, Yang, & Wang, 1996).
Oxidation and Environmental Treatment
Research has also focused on the degradation of naphthalene sulfonic acids, including 2,7-NDS, through oxidation processes like ozone treatment in aqueous phases. These studies are essential for understanding the environmental impact and treatment of these compounds, especially considering their use in industrial applications like dye synthesis (Rivera-Utrilla, Sánchez-Polo, & Zaror, 2002).
Solubility and Chemical Properties
Investigations into the solubility of 2,7-NDS in aqueous solutions of sulfuric acid have been conducted. These studies provide insights into the physical and chemical properties of 2,7-NDS, contributing to a better understanding of its behavior in various environments and applications (Zhao & Zhang, 2010).
Mechanism of Action
Target of Action
Naphthalene-2,7-disulfonic acid is a naphthalenesulfonic acid where the sulfo groups are attached to positions 2 and 7 of the naphthalene ring . It is considered a xenobiotic, a compound foreign to a living organism . It is also classified as an environmental contaminant, indicating that it can have undesired effects when introduced into the environment .
Mode of Action
It is known that sulfonation by oleum gives the 1,3,6-trisulfonic acid, and nitration gives 1-nitronaphthalene-3,6-disulfonic acid . In sulfuric acid solution, the disodium salt of this compound undergoes an unusual reaction at the 4-position with 4,40-bis-(dimethylamino)benzhydrol .
Biochemical Pathways
It is known that the compound can be involved in various reactions and pathways, including the degradation of naphthalene and substituted naphthalenes .
Pharmacokinetics
It is known that the compound has a melting point of 199°c and a boiling point of 40053°C (rough estimate) .
Result of Action
Action Environment
It is known that the compound is considered an environmental contaminant , indicating that it can have undesired effects when introduced into the environment.
Safety and Hazards
Naphthalene-2,7-disulfonic acid causes serious eye irritation, may cause respiratory irritation, and causes skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
properties
IUPAC Name |
naphthalene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9/h1-6H,(H,11,12,13)(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILFVXYKHXVYAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059054 | |
Record name | 2,7-Naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059054 | |
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Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92-41-1 | |
Record name | 2,7-Naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,7-Naphthalenedisulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene-2,7-disulfonic acid | |
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Record name | 2,7-Naphthalenedisulfonic acid | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,7-Naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-2,7-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.959 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,7-NAPHTHALENEDISULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01HGS7J21J | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of Naphthalene-2,7-disulfonic acid in material science?
A1: this compound serves as a key building block for various materials. For instance, it's used in the synthesis of proton exchange membranes for fuel cells []. These membranes, composed of sulfonated polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene (sPSEBPS), sulfonated poly ether sulfone (SPES), and hexagonal boron nitride (hBN), utilize the properties of this compound derivatives to facilitate proton conduction. Additionally, it acts as a dopant during the synthesis of polypyrrole micro/nanotubes [], influencing their morphology and properties.
Q2: Can this compound be used to detect metal ions?
A2: Yes, derivatives of this compound exhibit potential in metal ion detection. A polystyrene-divinylbenzene chelating resin functionalized with 4,5-dihydroxy-naphthalene-2,7-disulfonic acid (chromotropic acid) has been shown to effectively separate and preconcentrate Cr(VI) ions from solutions containing various metal ions []. This selectivity makes it valuable for applications such as analyzing metal content in industrial wastewater or environmental samples.
Q3: Is there any research on using this compound derivatives in textile applications?
A3: Yes, a derivative of this compound, specifically (E)-4-hydroxy-5-((4-((2-sulfophenyl)amino)-1,3,5-triazin2-yl)amino)-3-((2-sulfophenyl)diazenyl)this compound, has been studied as a fiber-reactive dye for polyester/cotton fabrics []. Researchers explored its application in both dyeing and printing processes, examining the impact of factors like pH, temperature, and dye concentration on the final color strength and fastness properties of the treated fabrics.
Q4: How does the structure of this compound relate to its applications?
A4: The structure of this compound, featuring a naphthalene ring with two sulfonic acid groups, contributes to its diverse applications. The sulfonic acid groups provide water solubility and can readily form complexes with metal ions [], making it suitable for separation and sensing applications. Additionally, these groups can be further modified to create derivatives with tailored properties, such as the fiber-reactive dye mentioned earlier [].
Q5: Has there been any research exploring the isomerization of this compound?
A5: Yes, there has been research investigating the conversion of this compound to its isomer, Naphthalene-2,6-disulfonic acid, in the presence of sulfuric acid []. This type of isomerization study is crucial for understanding the reactivity and stability of this compound under different conditions and can guide the optimization of processes involving this compound.
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